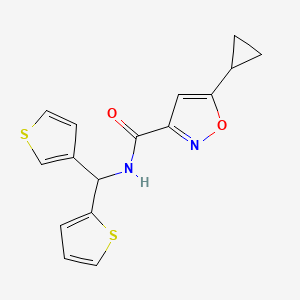
5-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Organic Semiconductors
Thiophene derivatives are pivotal in the development of organic semiconductors . The presence of thiophene rings in the compound structure contributes to its ability to conduct electricity in organic electronics. This makes it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound’s potential for tunable electronic properties can lead to advancements in flexible displays and wearable electronics.
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The compound’s molecular structure could be synthesized to create coatings or additives that protect metals from corrosion, especially in harsh environments. This application is crucial for extending the lifespan of machinery and infrastructure.
Anticancer Agents
Thiophene-based molecules exhibit significant anticancer properties . The compound could be explored for its efficacy in inhibiting cancer cell growth. Its structural complexity allows for interaction with various biological targets, which could lead to the development of new anticancer drugs.
Anti-inflammatory Drugs
The compound’s thiophene components are known to have anti-inflammatory effects . It could be synthesized into drugs that reduce inflammation in the body, potentially aiding in the treatment of diseases like arthritis and other inflammatory conditions.
Antimicrobial Activity
Thiophene derivatives have shown antimicrobial properties . This compound could be used to develop new antibiotics or disinfectants that combat a range of bacterial, fungal, or viral pathogens, addressing the growing concern of antibiotic resistance.
Fungicidal Compounds
Research indicates that certain thiophene derivatives enhance fungicidal activity . The compound could be modified to create potent fungicides that protect crops from fungal infections, contributing to agricultural productivity and food security.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-cyclopropyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c19-16(12-8-13(20-18-12)10-3-4-10)17-15(11-5-7-21-9-11)14-2-1-6-22-14/h1-2,5-10,15H,3-4H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWFTDLFFOMNKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC(C3=CSC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

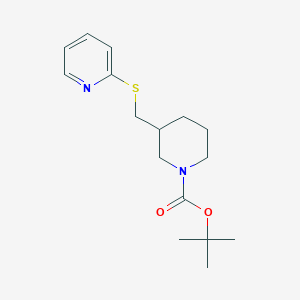
![(Z)-ethyl 2-(6-fluoro-2-((4-oxo-4H-chromene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2747170.png)

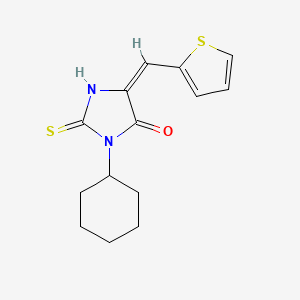
![3-[(2-Methoxyethanesulfonyl)methyl]aniline](/img/structure/B2747177.png)
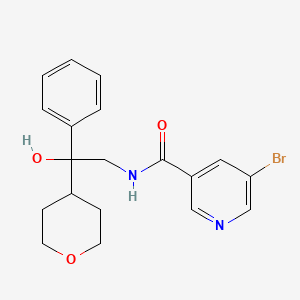
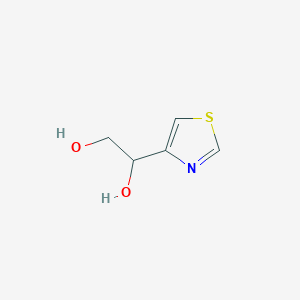
![6-Cyclopropyl-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B2747181.png)
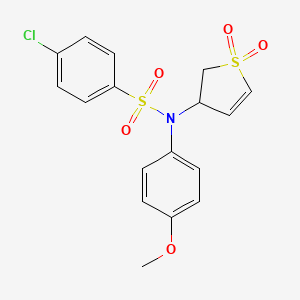
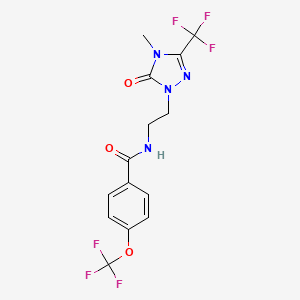
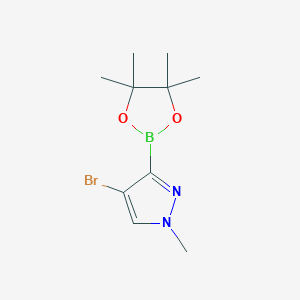
![{[5-(Dimethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2747187.png)
![N-(3-chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2747188.png)
![2-((1-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B2747189.png)